molecular formula C19H21Br2NO2 B1678724 R(+)-6-Bromo-APB hydrobromide CAS No. 139689-19-3

R(+)-6-Bromo-APB hydrobromide

Numéro de catalogue: B1678724
Numéro CAS: 139689-19-3
Poids moléculaire: 455.2 g/mol
Clé InChI: CTAUBYSSTAODOD-PKLMIRHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bromhydrate de R(+)-6-Bromo-APB: est un dérivé bromé du composé parent APB. Il s'agit d'un agent d'un intérêt considérable en recherche neuroscientifique en raison de son action sur les systèmes sérotoninergiques. Ce composé est couramment utilisé pour étudier les propriétés des récepteurs de la sérotonine (5-HT), en particulier dans le contexte de son activité agoniste sur le récepteur 5-HT2B .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La préparation du bromhydrate de R(+)-6-Bromo-APB implique la bromation du composé parent APB. La réaction nécessite généralement l'utilisation d'un agent bromant tel que le brome ou le N-bromosuccinimide (NBS) en présence d'un solvant approprié comme le dichlorométhane. La réaction est réalisée à des températures contrôlées pour garantir une bromation sélective à la position souhaitée sur la molécule d'APB .

Méthodes de production industrielle: La production industrielle du bromhydrate de R(+)-6-Bromo-APB suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des paramètres réactionnels pour obtenir des rendements et une pureté élevés. Le produit final est généralement purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour éliminer toute impureté .

Analyse Des Réactions Chimiques

Types de réactions: Le bromhydrate de R(+)-6-Bromo-APB subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits :

    Produits de substitution: Divers dérivés substitués en fonction du nucléophile utilisé.

    Produits d'oxydation: Oxydes correspondants ou dérivés hydroxylés.

    Produits de réduction: Dérivés débromés ou partiellement réduits.

Applications De Recherche Scientifique

R(+)-6-Bromo-APB hydrobromide is a chemical compound classified as a substituted benzofuran derivative. It is known for being a dopamine receptor agonist, particularly affecting the D1 dopamine receptor. While its mechanisms of action are still being researched, studies suggest it interacts with the dopamine system in the brain.

Scientific Research Applications

This compound is utilized in animal models to study dopamine function because of its potential dopamine receptor activity. Studies have explored its effects on locomotor activity in rodents, which can be a behavioral indicator of dopamine signaling. The biological activity of this compound has received attention due to its agonistic effects on dopamine receptors. It has been shown to increase the expression of micro-opioid receptor mRNA in neuronal tissues, showing its potential influence on pain modulation and reward pathways. Furthermore, its empathogenic properties suggest that it may enhance emotional connectivity and social interaction, similar to other psychoactive substances like 6-(2-aminopropyl)benzofuran (6-APB).

Neuropharmacology

This compound has potential applications in pharmacological research, especially in studies related to dopamine signaling pathways and neuropharmacology.

Neurotransmitter Interactions

Research indicates that this compound interacts with various neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways. It acts as a releasing agent for these monoamines, which may contribute to its psychoactive effects. Additionally, studies have explored its interactions with other pharmacological agents, providing insights into its potential combinatory effects in therapeutic settings.

Long-Term Potentiation (LTP)

D1/D5 dopamine receptor agonists such as this compound have an effect on early long-term potentiation (LTP) in the CA1 region of hippocampal slices . Experiments revealed that LTP was more pronounced when R(+)-6-Bromo-APB was present . The effect of the compound is stereospecific, as the inactive enantiomer did not affect LTP .

Dopamine function

Mécanisme D'action

R(+)-6-Bromo-APB hydrobromide exerts its effects primarily through its agonist activity on the serotonin 5-HT2B receptor. Upon binding to the receptor, it activates intracellular signaling pathways involving the production of second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to the release of calcium ions from intracellular stores and subsequent activation of downstream effectors, resulting in various physiological responses .

Comparaison Avec Des Composés Similaires

Composés similaires :

Unicité: Le bromhydrate de R(+)-6-Bromo-APB est unique en raison de son activité agoniste spécifique sur le récepteur 5-HT2B, ce qui le distingue d'autres composés similaires. Sa substitution brome confère également des propriétés chimiques et pharmacologiques distinctes, ce qui en fait un outil précieux en recherche neuroscientifique .

Activité Biologique

R(+)-6-Bromo-APB hydrobromide is a novel compound recognized for its significant biological activity, particularly as a dopamine receptor agonist. This article explores its pharmacological properties, mechanisms of action, and potential applications in neuropharmacology, supported by relevant research findings and data.

Chemical Profile

  • Chemical Formula : C19H21Br2NO2
  • Molecular Weight : 455.18 g/mol
  • Class : Substituted benzofuran derivative

This compound primarily interacts with the D1 dopamine receptor, influencing various neurological processes such as motor control, reward, and motivation. Its agonistic effects on dopamine receptors have made it a subject of interest in pharmacological research.

Research indicates that this compound activates dopamine receptors, leading to increased expression of micro-opioid receptor mRNA in neuronal tissues. This suggests its potential role in pain modulation and reward pathways. Additionally, it is known to interact with serotonin and norepinephrine pathways, acting as a releasing agent for these monoamines, which may contribute to its psychoactive effects .

Effects on Locomotor Activity

Studies have utilized animal models to assess the effects of this compound on locomotor activity. Increased locomotion in rodents has been observed following administration, indicating enhanced dopamine signaling . This behavioral change serves as a proxy for understanding its impact on dopamine-related functions.

Comparative Analysis with Other Compounds

This compound shares structural similarities with several other psychoactive compounds. The following table summarizes key comparisons:

Compound NameSimilaritiesUnique Features
6-(2-Aminopropyl)benzofuran (6-APB)Empathogenic properties; similar structureHigher selectivity for serotonin receptors
5-(2-Aminopropyl)benzofuran (5-APB)Structural isomer; similar psychoactive effectsDifferent receptor binding profiles
3,4-Methylenedioxymethamphetamine (MDMA)Psychoactive effects; serotonin releaseDistinct mechanism of action and receptor affinity
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)Phenethylamine class; empathogenic effectsMore pronounced hallucinogenic properties

This compound's unique profile lies in its selective action on dopamine receptors while also functioning as both a releasing agent and an agonist at specific serotonin receptors .

Long-Term Potentiation Studies

A study evaluated the impact of this compound on long-term potentiation (LTP), a process critical for synaptic plasticity and memory formation. The compound was shown to enhance LTP magnitude through D1/D5 receptor activation, indicating its potential cognitive-enhancing properties .

Behavioral Studies

In behavioral assessments, this compound administration led to significant increases in locomotor activity in rodent models, suggesting enhanced dopaminergic signaling. These findings align with the compound's classification as a dopamine receptor agonist .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Pain Modulation : Research indicated that this compound could influence pain pathways by modulating micro-opioid receptor activity.
  • Cognitive Enhancement : In aged rodent models, administration of the compound showed promise in mitigating age-related declines in cognitive function through facilitation of LTP .

Propriétés

IUPAC Name

(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAUBYSSTAODOD-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474680
Record name R(+)-6-Bromo-APB hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139689-19-3
Record name R(+)-6-Bromo-APB hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R(+)-6-Bromo-APB hydrobromide
Reactant of Route 2
Reactant of Route 2
R(+)-6-Bromo-APB hydrobromide
Reactant of Route 3
R(+)-6-Bromo-APB hydrobromide
Reactant of Route 4
R(+)-6-Bromo-APB hydrobromide
Reactant of Route 5
R(+)-6-Bromo-APB hydrobromide
Reactant of Route 6
R(+)-6-Bromo-APB hydrobromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.